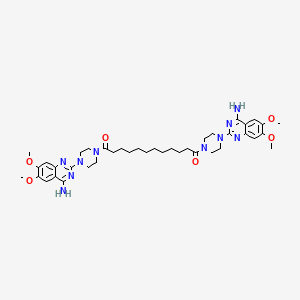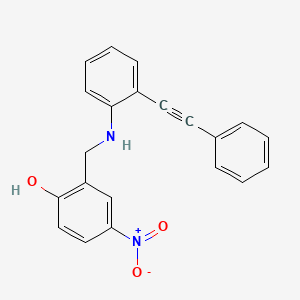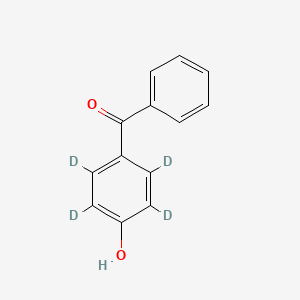
Estrone |A-D-glucuronide-d4 (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estrone A-D-glucuronide-d4 (sodium) is a deuterium-labeled derivative of estrone 3-glucuronide sodium salt. Estrone is one of the major mammalian estrogens, and its glucuronide conjugate is a significant metabolite in the body. The deuterium labeling is used for tracing and quantification in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Estrone A-D-glucuronide-d4 (sodium) is synthesized by incorporating deuterium into the estrone 3-glucuronide sodium salt. The synthesis involves the glucuronidation of estrone, followed by the introduction of deuterium atoms. The reaction conditions typically include the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
The industrial production of estrone A-D-glucuronide-d4 (sodium) involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes the glucuronidation of estrone, followed by purification steps to isolate the deuterium-labeled product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the purity and concentration of the final product.
Chemical Reactions Analysis
Types of Reactions
Estrone A-D-glucuronide-d4 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the compound back to its parent estrone form.
Substitution: The glucuronide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Oxidized metabolites of estrone.
Reduction: Estrone and its derivatives.
Substitution: Various substituted estrone derivatives depending on the reagents used.
Scientific Research Applications
Estrone A-D-glucuronide-d4 (sodium) is widely used in scientific research, including:
Chemistry: Used as a standard in analytical chemistry for quantification and tracing studies.
Biology: Employed in studies related to hormone metabolism and endocrine functions.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of estrone in the body.
Industry: Applied in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
Estrone A-D-glucuronide-d4 (sodium) exerts its effects by interacting with estrogen receptors in the body. The compound enters the cells of responsive tissues, where it binds to estrogen receptors. The hormone-receptor complex then translocates to the nucleus and binds to estrogen response elements on DNA, regulating the transcription of target genes. This process influences various physiological functions, including reproductive health and metabolic processes.
Comparison with Similar Compounds
Estrone A-D-glucuronide-d4 (sodium) is unique due to its deuterium labeling, which allows for precise tracing and quantification in scientific studies. Similar compounds include:
Estrone 3-glucuronide sodium salt: The non-deuterated form used in similar applications.
Estrone sulfate: Another major metabolite of estrone with different pharmacokinetic properties.
Estradiol glucuronide: A related estrogen conjugate with distinct biological activities.
Estrone A-D-glucuronide-d4 (sodium) stands out due to its enhanced stability and traceability, making it a valuable tool in research and industrial applications.
Properties
Molecular Formula |
C24H29NaO8 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C24H30O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-16,18-21,23,26-28H,2,4,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14?,15-,16+,18+,19+,20-,21+,23-,24+;/m1./s1/i3D,7D2,10D; |
InChI Key |
PBULYLQKWDXDFZ-GSKGIKHZSA-M |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3C2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)[2H].[Na+] |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide](/img/structure/B12405278.png)





![[(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid](/img/structure/B12405344.png)
![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12405349.png)



![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405371.png)


